N1-(2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a cyanophenyl group, a methoxyphenyl group, and a morpholinoethyl group, all connected through an oxalamide linkage. Its multifaceted nature makes it a subject of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves a multi-step process:
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Formation of the Cyanophenyl Intermediate: : The initial step involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then converted to 2-cyanophenylamine through a Sandmeyer reaction.
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Preparation of the Methoxyphenyl Intermediate: : The methoxyphenyl group is introduced by methoxylation of phenol, followed by nitration and reduction to form 3-methoxyaniline.
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Synthesis of the Morpholinoethyl Intermediate: : The morpholinoethyl group is synthesized by reacting ethylene oxide with morpholine.
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Coupling Reaction: : The final step involves the coupling of the 2-cyanophenylamine, 3-methoxyaniline, and morpholinoethyl intermediates with oxalyl chloride to form the desired oxalamide compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenation using chlorine or bromine, followed by nucleophilic substitution with amines or alcohols.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-29-18-7-4-6-16(13-18)20(26-9-11-30-12-10-26)15-24-21(27)22(28)25-19-8-3-2-5-17(19)14-23/h2-8,13,20H,9-12,15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRSQILJYZWFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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